molecular formula C15H18N2O B5638548 3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole

3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5638548
M. Wt: 242.32 g/mol
InChI Key: HDZUOMSZQYZXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models. It has also been reported to improve memory and cognitive function in mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole is its diverse biological activities. This compound has been shown to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities, making it a promising candidate for various applications. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole. One of the most promising directions is the development of this compound as a potential drug candidate for the treatment of various diseases. Researchers can also study the structure-activity relationship of this compound to identify more potent derivatives. Additionally, the potential of this compound in the field of nanotechnology can also be explored.

Synthesis Methods

The synthesis of 3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole involves the reaction of 2-methylphenyl hydrazine with cyclohexanone in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with ethyl chloroformate to yield the final product. This synthesis method has been reported in the literature and has been successfully used by researchers to obtain 3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole.

Scientific Research Applications

3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicine. It has been reported to exhibit antibacterial, antifungal, and antitumor activities. Researchers have also studied the potential of this compound in the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-7-5-6-10-13(11)15-16-14(17-18-15)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZUOMSZQYZXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.